mechanism of action of 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives
mechanism of action of 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives
An In-Depth Technical Guide to the Mechanism of Action of 6-(3-methylphenyl)pyridazin-3(2H)-one Derivatives
Abstract
Derivatives of the 6-phenylpyridazin-3(2H)-one scaffold represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the molecular mechanisms of action for 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives, with a primary focus on their roles as modulators of key enzymatic pathways. This document will explore their inhibitory effects on phosphodiesterases (PDEs), cyclooxygenases (COX), and receptor tyrosine kinases, which underpin their therapeutic potential in cardiovascular diseases, inflammation, and oncology. Detailed experimental protocols and visual pathway diagrams are provided to offer researchers and drug development professionals a thorough understanding of these compounds' biological functions.
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure allows for diverse chemical modifications, leading to a wide array of biological activities.[2][3] Derivatives of 6-phenylpyridazin-3(2H)-one, including those with a 3-methylphenyl substitution, have garnered significant interest due to their potential as therapeutic agents. These compounds have been investigated for their cardiotonic, antihypertensive, anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6][7] The biological effects of these derivatives are primarily attributed to their ability to interact with and inhibit specific enzymes, thereby modulating critical signaling pathways.
Core Mechanisms of Action
The therapeutic potential of 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives stems from their interaction with multiple molecular targets. The primary mechanisms of action identified are the inhibition of phosphodiesterases, cyclooxygenases, and receptor tyrosine kinases.
Phosphodiesterase (PDE) Inhibition: A Dual Role in Cardiovascular and Inflammatory Conditions
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] By inhibiting the degradation of these cyclic nucleotides, pyridazinone derivatives can elicit profound physiological responses.
Many 6-phenylpyridazin-3(2H)-one derivatives exhibit potent inhibitory activity against PDE3, an enzyme highly expressed in cardiac and smooth muscle cells.[9][10] Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates and activates L-type calcium channels and phospholamban, resulting in increased intracellular calcium levels and enhanced myocardial contractility (positive inotropic effect).[10] In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.[1] This dual action as both a positive inotrope and a vasodilator, termed an "inodilator" effect, is highly beneficial in the management of congestive heart failure.[11]
PDE4 is predominantly expressed in inflammatory cells, such as macrophages, neutrophils, and T-cells.[12] Inhibition of PDE4 elevates intracellular cAMP levels, which suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines.[12][13] This mechanism underlies the anti-inflammatory properties of certain pyridazinone derivatives, making them potential therapeutic agents for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[13]
Cyclooxygenase (COX) Inhibition: Basis for Analgesic and Anti-Inflammatory Actions
Certain pyridazinone derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[4] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and/or COX-2, these compounds can reduce prostaglandin production, thereby exerting analgesic and anti-inflammatory effects.[4][14] The selectivity for COX-2 over COX-1 is a desirable property, as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
c-Met Kinase Inhibition: A Targeted Approach in Oncology
Emerging research has identified 6-phenylpyridazin-3(2H)-one derivatives as inhibitors of the c-Met receptor tyrosine kinase.[7] The c-Met pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers. By binding to the ATP-binding site of the c-Met kinase domain, these pyridazinone derivatives can block its phosphorylation and downstream signaling, thereby inhibiting tumor growth and metastasis.[7]
Experimental Protocols for Mechanistic Elucidation
The following protocols are standard methodologies used to investigate the mechanisms of action of 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives.
In Vitro PDE Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against specific PDE isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are expressed and purified.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Substrate: Use radiolabeled [³H]-cAMP as the substrate.
-
Reaction:
-
Incubate the PDE enzyme with varying concentrations of the test compound for 15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cAMP and incubate for a further 30 minutes at 30°C.
-
-
Termination: Stop the reaction by adding a stop solution (e.g., snake venom nucleotidase).
-
Separation: Separate the resulting [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange resin.
-
Quantification: Measure the radioactivity of the [³H]-adenosine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
In Vitro COX Inhibition Assay
Objective: To assess the inhibitory activity of the derivatives against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Use arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle for 10 minutes at 37°C.
-
Add arachidonic acid to start the reaction and incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
-
PGE₂ Measurement: Quantify the PGE₂ concentration in the samples using a competitive ELISA according to the manufacturer's instructions.
-
IC₅₀ Determination: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.
c-Met Kinase Inhibition Assay
Objective: To measure the inhibitory effect of the derivatives on c-Met kinase activity.
Methodology:
-
Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents:
-
Recombinant human c-Met kinase.
-
A biotinylated peptide substrate.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC) conjugate.
-
-
Procedure:
-
In a microplate, add the c-Met enzyme, the test compound, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and add the detection reagents (Eu-antibody and SA-APC).
-
-
Signal Detection: After incubation, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Determine the IC₅₀ values from the dose-response curves.
Quantitative Data Summary
| Derivative Class | Target | IC₅₀ Range | Therapeutic Application | Reference |
| 6-phenyl-4,5-dihydropyridazin-3(2H)-ones | Vasodilation (inodilator) | 0.08 µM | Cardiovascular | [11] |
| 6-substituted-3(2H)-pyridazinones | Anti-inflammatory | Similar to indomethacin | Inflammation | [14] |
| Phenyl substituted pyridazin-3-ones | c-Met Kinase | - | Cancer | [7] |
| Pyridazinone derivatives | PDE4B | 251 nM | Inflammation | [12] |
Conclusion and Future Directions
The 6-(3-methylphenyl)pyridazin-3(2H)-one scaffold is a highly promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, including the inhibition of PDEs, COX enzymes, and receptor tyrosine kinases, provide a solid foundation for their application in cardiovascular diseases, inflammatory disorders, and oncology. The "3-methylphenyl" substitution likely plays a key role in modulating the potency and selectivity of these derivatives for their respective targets.
Future research should focus on elucidating the precise structure-activity relationships to optimize the efficacy and safety profiles of these compounds. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The multi-target potential of some of these derivatives also warrants exploration for the treatment of complex diseases with overlapping pathologies.
References
-
Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405. [Link]
-
Wang, T., Dong, Y., Wang, L. C., Xiang, B. R., Chen, Z., & Qu, L. B. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]
-
Design, Synthesis, and In Vitro Antimicrobial Evaluation of Some New 6-(4-Phenoxyphenyl)-2-Arylpyridazin-3(2H)-One Derivatives. (n.d.). Connect Journals. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
-
Boukharsa, Y., Meddah, B., & Sonnet, P. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Robertson, D. W., Krushinski, J. H., Beedle, E. E., Pollock, G. D., Wilson, H., Wyss, V. L., & Hayes, J. S. (1987). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 30(5), 795-801. [Link]
- Curran, W. V., & Ross, A. (1983). U.S. Patent No. 4,397,854. Washington, DC: U.S.
-
Rubat, C., Coudert, P., Anton, R., & Couquelet, J. (1992). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 42(7), 927-931. [Link]
- Curran, W. V., & Ross, A. (1983). U.S. Patent No. 4,404,203. Washington, DC: U.S.
-
El-Sayed, N. N. E., El-Gamal, K. M., & Al-Sha'er, M. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1839-1863. [Link]
-
Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 14(10), 833-851. [Link]
-
Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-194. [Link]
-
Liu, X., Wang, B., Li, L., Dong, P., & Geng, M. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4969-4973. [Link]
-
Bertrand, C., Famel, M., Danvy, D., & Sonnet, P. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-442. [Link]
-
Aguilar, N., Carrascal, M., Dal Piaz, V., Gracia, J., Lumeras, W., Masdeu, C., & Warrellow, G. (2005). Preparation of pyridazin-3(2H)-one derivatives as PDE4 inhibitors for the treatment of pathological diseases. Zenodo. [Link]
- Belloc, J., Beleta, J., & Llenas, J. (2003). WO Patent No. WO2003097613A1.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sarpublication.com [sarpublication.com]
- 5. US4397854A - Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents - Google Patents [patents.google.com]
- 6. US4404203A - Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents - Google Patents [patents.google.com]
- 7. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of pyridazin-3(2H)-one derivatives as PDE4 inhibitors for the treatment of pathological diseases [zenodo.org]
- 14. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
